molecular formula C8H18INS2 B13732574 1,2-Dithiolan-4-yldiethylmethylammonium iodide CAS No. 31007-48-4

1,2-Dithiolan-4-yldiethylmethylammonium iodide

Cat. No.: B13732574
CAS No.: 31007-48-4
M. Wt: 319.3 g/mol
InChI Key: VIFFHCVMOTXEQU-UHFFFAOYSA-M
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Description

1,2-Dithiolan-4-yldiethylmethylammonium iodide is a quaternary ammonium salt featuring a 1,2-dithiolane ring fused to a diethylmethylammonium group. This compound is structurally characterized by its five-membered dithiolane ring (two sulfur atoms at positions 1 and 2) and a positively charged ammonium center, stabilized by iodide as the counterion. Its synthesis and applications are closely tied to the reactivity of the 1,2-dithiolane moiety, which is known for its redox activity, metal-binding properties, and utility in conjugation chemistry . The compound falls under the Anatomical Therapeutic Chemical (ATC) classification A03AB16, indicating its role as an antispasmodic agent .

Properties

CAS No.

31007-48-4

Molecular Formula

C8H18INS2

Molecular Weight

319.3 g/mol

IUPAC Name

dithiolan-4-yl-diethyl-methylazanium;iodide

InChI

InChI=1S/C8H18NS2.HI/c1-4-9(3,5-2)8-6-10-11-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

VIFFHCVMOTXEQU-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)C1CSSC1.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dithiolan-4-yldiethylmethylammonium iodide typically involves the reaction of diethylmethylamine with a suitable dithiolane precursor in the presence of iodine. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dithiolan-4-yldiethylmethylammonium iodide undergoes various types of chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: Reduction reactions can break the dithiolane ring, leading to the formation of thiols.

    Substitution: The ammonium iodide group can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

1,2-Dithiolan-4-yldiethylmethylammonium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dithiolan-4-yldiethylmethylammonium iodide involves its interaction with various molecular targets. The dithiolane ring can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, leading to various biological effects. The ammonium iodide group can also participate in ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Quaternary Ammonium Salts with Dithiolane or Phosphonothiolate Groups

The compound shares structural similarities with other quaternary ammonium salts, such as Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide (CAS 67-63-0). Key differences lie in the functional groups:

  • 1,2-Dithiolane core : Enables redox activity and metal chelation (e.g., gold, molybdenum) .
  • Phosphonothiolate group: Found in analogues like the above compound, this group enhances hydrolytic stability but reduces redox versatility .

Table 1: Structural Comparison

Compound Core Structure Functional Group Key Properties
1,2-Dithiolan-4-yldiethylmethylammonium iodide 1,2-Dithiolane Diethylmethylammonium Redox-active, metal-binding
Isopropyl S-2-diethylmethylammonium ethylphosphonothiolate iodide Phosphonothiolate Diethylmethylammonium Hydrolytically stable
Pharmacological Analogues: A03AB-Class Antispasmodics

Within the ATC class A03AB (synthetic antispasmodics, quaternary ammonium compounds), the compound is compared to:

  • Tiemonium iodide (A03AB17) : Shares the quaternary ammonium structure but lacks the dithiolane ring, reducing its metal-binding capacity .
  • Prifinium bromide (A03AB18) : Bromide counterion and benzilic acid-derived structure confer distinct solubility and receptor affinity .

Table 2: Pharmacological Comparison

Compound (ATC Code) Counterion Core Structure Therapeutic Use
1,2-Dithiolan-4-yldiethylmethylammonium iodide (A03AB16) Iodide 1,2-Dithiolane Antispasmodic, potential neuroprotection
Tiemonium iodide (A03AB17) Iodide Benzofuran-derived Gastrointestinal antispasmodic

Reactivity and Functionalization Compared to 1,2-Dithiolane Derivatives

The compound’s reactivity is influenced by substituents on the dithiolane ring. For example:

Table 3: Reactivity Comparison

Derivative Substituent Applications
1,2-Dithiolan-4-yldiethylmethylammonium iodide Diethylmethylammonium Antispasmodics, metal chelation
1,2-Dithiolane acrylate Acrylate Polymer conjugation, stimuli-responsive materials

Key Research Findings

  • Substituent design critically impacts stability and reactivity, as demonstrated by X-ray crystallography and UV-vis spectroscopy .
  • Quaternary ammonium salts with iodide counterions exhibit superior bioavailability in antispasmodic applications compared to bromide analogues .

Biological Activity

1,2-Dithiolan-4-yldiethylmethylammonium iodide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1,2-Dithiolan-4-yldiethylmethylammonium iodide is characterized by its unique dithiolane structure, which contributes to its biological properties. The compound's molecular formula is C8H14N2S2IC_8H_{14}N_2S_2I, and it has a molecular weight of approximately 308.24 g/mol.

PropertyValue
Molecular Formula C₈H₁₄N₂S₂I
Molecular Weight 308.24 g/mol
CAS Number 31007-48-4
IUPAC Name 1,2-Dithiolan-4-yldiethylmethylammonium iodide

The biological activity of 1,2-Dithiolan-4-yldiethylmethylammonium iodide is primarily attributed to its ability to interact with various biological molecules. The dithiolane ring can participate in redox reactions, influencing cellular processes such as:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Enzyme Modulation : It can interact with enzymes, potentially altering their activity and function.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of 1,2-Dithiolan-4-yldiethylmethylammonium iodide against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assay : In vitro cytotoxicity assays showed that the compound exhibited selective toxicity towards cancer cell lines compared to normal cells. This selectivity suggests potential applications in cancer therapy.
  • Neuroprotective Effects : Research has indicated that the compound may have neuroprotective effects in models of neurodegenerative diseases. It appears to reduce neuronal cell death and promote cell survival through modulation of apoptotic pathways.

Comparative Analysis

To better understand the biological activity of 1,2-Dithiolan-4-yldiethylmethylammonium iodide, it is useful to compare it with similar compounds:

CompoundBiological ActivityNotes
1,3-DithiolaneAntioxidant propertiesCommonly used in organic synthesis
Dithiocarbamate derivativesAnticancer and antimicrobialKnown for their diverse biological activities
Thioether compoundsEnzyme inhibitionOften used in medicinal chemistry

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